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Compound of Interest

Compound Name:
(1R)-1-(1,3-benzodioxol-5-

yl)ethanol

CAS No.: 120523-14-0

Cat. No.: B3418158 Get Quote

Executive Summary: The Privileged Scaffold
The 1,3-benzodioxole (methylenedioxybenzene) moiety represents a "privileged structure" in

medicinal chemistry, appearing in over 45 FDA-approved therapeutics. When coupled with a

chiral secondary alcohol, this scaffold transitions from a passive structural spacer to an active

pharmacophore capable of dual-mode signaling: direct receptor modulation (via hydrogen

bonding of the hydroxyl group) and metabolic regulation (via the methylenedioxy bridge).

This guide addresses the pharmacological utility of benzodioxole-containing chiral alcohols,

focusing on their role as GABAergic modulators, CYP450 mechanism-based inhibitors, and

antineoplastic agents. It provides validated asymmetric synthesis protocols to access these

high-value intermediates with >99% enantiomeric excess (ee).[1]

Structural Pharmacology & SAR
The pharmacological potency of benzodioxole chiral alcohols is governed by two distinct

mechanistic pillars:

The Chiral Alcohol (The Binding Hook)
The secondary alcohol functions as a critical hydrogen-bond donor/acceptor within the receptor

active site. Stereochemistry is non-negotiable; for instance, in the antiepileptic drug Stiripentol,
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the (R)-enantiomer exhibits approximately 2.5-fold higher potency than the (S)-enantiomer in

specific anticonvulsant models.

The Benzodioxole Ring (The Metabolic Handle)
While often viewed as a bioisostere for a dimethoxyphenyl group, the benzodioxole ring

possesses unique reactivity. It serves as a substrate for Cytochrome P450 enzymes, where the

methylene bridge undergoes oxidation.[2]

Mechanism-Based Inhibition: The P450 enzyme oxidizes the methylene carbon to a carbene

intermediate.

Metabolite-Intermediate Complex (MIC): This carbene coordinates covalently with the heme

iron of the P450, resulting in quasi-irreversible inhibition.[3]

Therapeutic Application: This "suicide inhibition" is exploited clinically (e.g., Stiripentol

inhibiting CYP2C19) to boost the plasma concentration of co-administered drugs like

clobazam.
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Figure 1: Structure-Activity Relationship (SAR) map detailing the dual-functionality of the

scaffold.
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CNS Modulation: Stiripentol
Target: GABA-A Receptor (alpha-3 and delta subunits).[4] Role of Chirality: Stiripentol is an

aromatic allylic alcohol containing a benzodioxole. While marketed as a racemate, the (R)-

enantiomer drives the primary anticonvulsant activity in Dravet syndrome. Mechanism: It acts

as a positive allosteric modulator (PAM) of the GABA-A receptor, prolonging the opening

duration of chloride channels. Crucially, its benzodioxole moiety inhibits CYP450s, preventing

the degradation of clobazam (active metabolite: N-desmethylclobazam).

Antitumor Agents: Podophyllotoxin Analogs
Target: Tubulin (Colchicine binding site).[5] Compound Class: 6-benzyl-1,3-benzodioxole

derivatives.[5] Mechanism: These chiral alcohols inhibit microtubule assembly. Structure-

function studies indicate that the intact dioxole ring is essential for cytotoxicity; opening the ring

to the corresponding dimethoxy analog significantly reduces potency against human tumor cell

lines.

Experimental Protocols: Asymmetric Synthesis
Accessing the pure enantiomer is the first step in pharmacological validation. Below are two

field-proven protocols for synthesizing (R)-1-(1,3-benzodioxol-5-yl)ethanol, the standard chiral

building block.

Protocol A: Biocatalytic Reduction (Green Chemistry)
Recommended for: High enantiopurity (>99% ee) and mild conditions. Catalyst:Lactobacillus

paracasei BD101 (or commercial KRED kits).

Workflow:

Preparation: Suspend lyophilized L. paracasei cells (30 mg/mL) in phosphate buffer (0.1 M,

pH 6.5).

Substrate Addition: Add 1-(1,3-benzodioxol-5-yl)ethanone (10 mM) dissolved in minimal

DMSO (2% v/v).

Cofactor Regeneration: Add Glucose (20 mM) to drive the intracellular NADPH regeneration

system.
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Incubation: Shake at 30°C, 150 rpm for 24–48 hours.

Extraction: Extract with ethyl acetate (3x). Dry over MgSO₄.

Purification: Silica gel chromatography (Hexane/EtOAc 8:2).

Validation: Analyze ee% via Chiral HPLC (Chiralcel OD-H column).

Protocol B: Asymmetric Transfer Hydrogenation
(Chemical)
Recommended for: Scalability and speed. Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN].

Workflow:

Catalyst Loading: In a glovebox, dissolve the Ru-catalyst (1 mol%) in anhydrous DMF.

Reaction Mix: Add the ketone substrate (1.0 eq) and a Hydrogen donor (HCOONa / HCOOH

5:2 azeotrope).

Execution: Stir at 40°C for 12 hours.

Quench: Dilute with water, extract with DCM.

Result: Typically yields the (S)-alcohol (depending on ligand chirality) with 95-97% ee.
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Figure 2: Comparative workflow for accessing chiral benzodioxole alcohols.

Quantitative Data Summary
The following table summarizes the inhibitory constants (

) of benzodioxole-based alcohols against key CYP enzymes, highlighting the metabolic
interaction potential.
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Compound
Class

Target Enzyme Mechanism (Inhibition
Constant)

Clinical
Relevance

Stiripentol CYP3A4
Mechanism-

Based (MBI)
~20 µM

Increases

bioavailability of

benzodiazepines

.

Stiripentol CYP2C19
Competitive /

MBI
~4 µM

Critical for

patients with

CYP2C19

polymorphisms.

Paroxetine Int. CYP2D6
Mechanism-

Based (MBI)
< 1 µM

Potent

autoinhibition;

non-linear

pharmacokinetic

s.

Safrole (Natural) CYP1A2
Mechanism-

Based (MBI)
N/A (Toxic)

Hepatocarcinoge

nic risk via

carbene

formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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